Maridebart Cafraglutide: A Technical Deep Dive into a Novel Bi-Functional Metabolic Modulator
Maridebart Cafraglutide: A Technical Deep Dive into a Novel Bi-Functional Metabolic Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maridebart cafraglutide, also known as AMG 133 or MariTide, is an investigational bi-functional therapeutic agent engineered for the treatment of obesity and related metabolic disorders.[1][2][3][4] Developed by Amgen, this molecule represents a novel approach in the field of metabolic medicine by combining two distinct pharmacological actions into a single entity: antagonism of the glucose-dependent insulinotropic polypeptide receptor (GIPR) and agonism of the glucagon-like peptide-1 receptor (GLP-1R).[5][6] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to Maridebart cafraglutide.
Molecular Structure
Maridebart cafraglutide is an antibody-peptide conjugate with an average molecular weight of 153,514 Da.[1] It is composed of a fully human monoclonal IgG1 antibody that acts as a GIPR antagonist, to which two identical GLP-1 analogue peptides are covalently linked.[1][6][7]
Antibody Component: The antibody is a human Immunoglobulin G1-kappa that specifically targets and antagonizes the Homo sapiens GIPR.[7][8]
Peptide Component: The GLP-1 analogue is a modified peptide designed for potent agonism of the GLP-1 receptor.[1] Its sequence is: H[Aib]EGTFTSDYSSYLEEQAAKEFIAWLVKGGG(GGGGS)3K(BrAc){CONH2}[1]
Linker and Conjugation: The GLP-1 analogue peptides are conjugated to the antibody via an amino acid linker.[1][2] Specifically, the conjugation occurs at the E384C position of the antibody's heavy chain.[7] The linker is described as a fused 18-mer linker: diglycyl-tris(tetraglycyl-seryl)-lysinamide.[7][8]
The precise structure allows for a prolonged half-life, enabling less frequent dosing intervals, such as monthly injections.[9]
Mechanism of Action
Maridebart cafraglutide's unique dual mechanism of action is central to its therapeutic potential. It simultaneously inhibits GIPR signaling while activating GLP-1R signaling pathways.[5][6]
-
GIP Receptor Antagonism: The antibody component of Maridebart cafraglutide binds to the GIP receptor and blocks its activation by endogenous GIP. Inhibition of GIPR signaling is thought to contribute to weight loss.[9]
-
GLP-1 Receptor Agonism: The two conjugated GLP-1 analogue peptides activate the GLP-1 receptor, a well-established target for metabolic therapies.[3][6] This activation leads to various effects, including:
-
Enhanced insulin secretion in a glucose-dependent manner.
-
Suppression of glucagon secretion.
-
Delayed gastric emptying.
-
Increased satiety, leading to reduced food intake.[3]
-
The combination of these two actions is believed to result in a synergistic effect on weight loss and metabolic control.
Figure 1: Signaling pathway of Maridebart cafraglutide.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Maridebart cafraglutide.
Table 1: In Vitro Potency
| Assay | Cell Line | Activity |
| GIPR Antagonism (cAMP) | HEK293T expressing human GIPR | Antagonist |
| GLP-1R Agonism (cAMP) | CHO cells expressing human GLP-1R | Agonist |
Data extracted from preclinical studies.[10]
Table 2: Preclinical Efficacy in Obese Cynomolgus Monkeys
| Treatment Group | Change in Body Weight | Change in Total Energy Intake | Change in Fasting Triglycerides | Change in Fasting Insulin |
| 0.25 mg/kg AMG 133 | -11% from baseline | Dose-dependent reduction | Reduction from baseline | Reduction from baseline |
| 0.75 mg/kg AMG 133 | -13% from baseline | Dose-dependent reduction | Reduction from baseline | Reduction from baseline |
Data from a study in obese male cynomolgus monkeys.[1]
Table 3: Phase 1 Clinical Trial Results in Adults with Obesity
| Dose Cohort | Mean Half-life (intact) | Mean Half-life (total) |
| Single Ascending Dose | 14-16 days | 21-24 days |
| Multiple Ascending Dose | Not specified | Not specified |
Data from a Phase 1, randomized, placebo-controlled, double-blind trial.[10]
Table 4: Phase 2 Clinical Trial Results at 52 Weeks
| Population | Treatment Group | Mean Weight Loss |
| Obesity or Overweight (without Type 2 Diabetes) | Maridebart cafraglutide | Up to ~20% |
| Obesity or Overweight (with Type 2 Diabetes) | Maridebart cafraglutide | Up to ~17% |
| Population | Treatment Group | Mean Reduction in HbA1c |
| Obesity or Overweight (with Type 2 Diabetes) | Maridebart cafraglutide | Up to 2.2 percentage points |
Data from a Phase 2, double-blind, dose-ranging study.
Experimental Protocols
In Vitro cAMP Assay for GLP-1R Agonist and GIPR Antagonist Activity
Objective: To determine the in vitro functional activity of Maridebart cafraglutide at the human GLP-1 and GIP receptors.
Methodology:
-
Cell Culture:
-
cAMP Measurement:
-
Intracellular cyclic adenosine monophosphate (cAMP) levels were measured as an indicator of receptor activation or inhibition.
-
A homogeneous time-resolved fluorescence (HTRF) assay was employed for cAMP detection.[1]
-
-
Agonist Mode (GLP-1R):
-
CHO-hGLP-1R cells were incubated with serial dilutions of Maridebart cafraglutide.
-
cAMP accumulation was measured to determine the agonist potency.
-
-
Antagonist Mode (GIPR):
Figure 2: Workflow for in vitro cAMP assays.
Preclinical Evaluation in Obese Cynomolgus Monkeys
Objective: To assess the in vivo efficacy of Maridebart cafraglutide on body weight and metabolic parameters in a non-human primate model of obesity.
Methodology:
-
Animal Model: Male obese cynomolgus monkeys were used for the study.[1]
-
Dosing: Animals were administered Maridebart cafraglutide subcutaneously.[1]
-
Parameters Measured:
-
Data Analysis: Changes in the measured parameters from baseline were calculated and compared between treatment and control groups.
Phase 2 Clinical Trial Design
Objective: To evaluate the efficacy, safety, and tolerability of different doses of Maridebart cafraglutide in adults with overweight or obesity, with or without type 2 diabetes mellitus.[11]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[4]
-
Participants: Adults with a body mass index (BMI) meeting the criteria for overweight or obesity. The study included two cohorts: one with and one without a diagnosis of type 2 diabetes.[11]
-
Intervention: Participants were randomized to receive subcutaneous injections of Maridebart cafraglutide at various doses and frequencies (e.g., monthly) or a placebo.[4]
-
Primary Endpoint: The primary outcome measured was the percent change in body weight from baseline to week 52.[4]
-
Secondary and Exploratory Endpoints: These included changes in HbA1c, other cardiometabolic risk factors, safety, and tolerability.
Conclusion
Maridebart cafraglutide is a promising, scientifically compelling therapeutic candidate for the management of obesity and related metabolic conditions. Its innovative molecular design as an antibody-peptide conjugate with a dual mechanism of action—GIPR antagonism and GLP-1R agonism—sets it apart from existing therapies. Preclinical and clinical data have demonstrated significant, dose-dependent weight loss and improvements in key metabolic markers. The long half-life of the molecule allows for a more convenient monthly dosing regimen, which may improve patient adherence. Ongoing and future clinical trials will further elucidate the long-term efficacy and safety profile of this novel agent.
References
- 1. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maridebart cafraglutide - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. Once-Monthly Maridebart Cafraglutide for the Treatment of Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maridebart Cafraglutide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A GIPR antagonist conjugated to GLP-1 analogues promotes weight loss with improved metabolic parameters in preclinical and phase 1 settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Maridebart Cafraglutide | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 10. news-medical.net [news-medical.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
